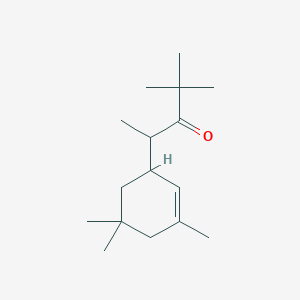
Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of bromine, chlorine, and triethylsilyl groups attached to the benzoic acid core. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and chlorination of benzoic acid derivatives, followed by the introduction of the triethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective addition of the substituents.
For example, the bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) Chlorination can be carried out using chlorine (Cl2) with a similar catalyst
Industrial Production Methods
On an industrial scale, the production of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding simpler benzoic acid derivatives.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the triethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
科学的研究の応用
Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The triethylsilyl group may also play a role in modulating its solubility and stability, affecting its overall biological activity.
類似化合物との比較
Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- can be compared with other benzoic acid derivatives such as:
Benzoic acid, 2,4-dichloro-: This compound lacks the bromine and triethylsilyl groups, resulting in different chemical properties and reactivity.
Benzoic acid, 6-bromo-2,4-dichloro-:
特性
CAS番号 |
650598-48-4 |
|---|---|
分子式 |
C13H17BrCl2O2Si |
分子量 |
384.2 g/mol |
IUPAC名 |
6-bromo-2,4-dichloro-3-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H17BrCl2O2Si/c1-4-19(5-2,6-3)12-9(15)7-8(14)10(11(12)16)13(17)18/h7H,4-6H2,1-3H3,(H,17,18) |
InChIキー |
WVMAAXWANKBPTH-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=C(C(=C(C=C1Cl)Br)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


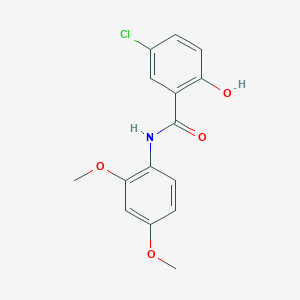
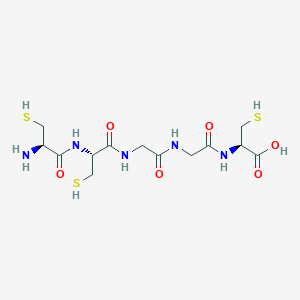
![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
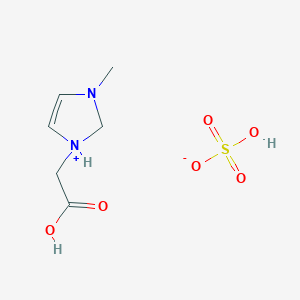
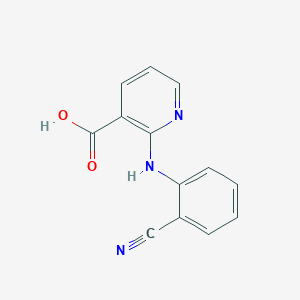

![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
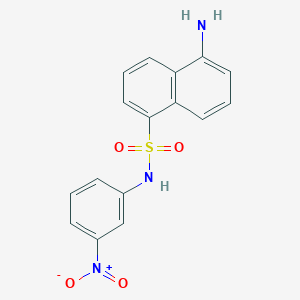

![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)
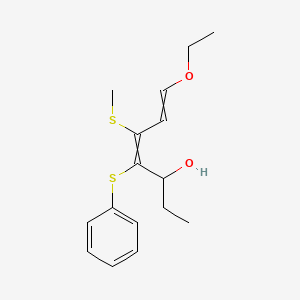
![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
